oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is a compound that features an oxirane (epoxide) ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone typically involves the epoxidation of a chalcone precursor. The chalcone is prepared by the condensation of an appropriate aldehyde and ketone. The epoxidation is then carried out using reagents such as hydrogen peroxide in an alkaline medium at low temperatures (10–15°C) to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents that are cost-effective and environmentally friendly would be preferred for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone can undergo various types of chemical reactions, including:
Nucleophilic Addition: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, hydroxylamine hydrochloride.
Oxidizing Agents: Hydrogen peroxide in alkaline medium.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Hydroxy Pyrazole: Formed by the reaction of the oxirane ring with hydrazine derivatives.
Hydroxy Oxazole: Formed by the reaction of the oxirane ring with hydroxylamine.
Scientific Research Applications
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer and antimicrobial activities.
Materials Science: The reactivity of the oxirane ring makes it useful in the synthesis of polymers and other advanced materials.
Biological Studies: The compound can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is unique due to the combination of the oxirane and pyrazole rings, which provide a versatile platform for chemical modifications and potential biological activities. The presence of these functional groups allows for a wide range of reactions and applications that may not be possible with other similar compounds.
Properties
CAS No. |
117821-30-4 |
---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C12H10N2O2/c15-12(10-7-16-10)11-9(6-13-14-11)8-4-2-1-3-5-8/h1-6,10H,7H2,(H,13,14) |
InChI Key |
PLRHAFUEBURSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)C2=C(C=NN2)C3=CC=CC=C3 |
solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.